ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate
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Overview
Description
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate is an organic compound with the molecular formula C11H10ClN3O2 It is characterized by the presence of a diazenyl group attached to a cyanoacetate moiety, along with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzenediazonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 4-chlorobenzenediazonium chloride: This is achieved by diazotizing 4-chloroaniline with sodium nitrite in the presence of hydrochloric acid.
Coupling Reaction: The 4-chlorobenzenediazonium chloride is then coupled with ethyl cyanoacetate in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacetates.
Scientific Research Applications
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(4-chlorophenyl)acrylate: Similar structure but lacks the diazenyl group.
Ethyl 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-2-cyanoacetate: Similar structure with a bromine substituent instead of chlorine.
Ethyl 2-[(E)-2-(4-methylphenyl)diazen-1-yl]-2-cyanoacetate: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
Ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate is unique due to the presence of both the diazenyl and cyano groups, which confer distinct reactivity and potential applications. The 4-chlorophenyl substituent also influences its chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDNAYMPMMJDGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60179-83-1 |
Source
|
Record name | Ethyl ((p-chlorophenyl)azo)cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060179831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC520122 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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